molecular formula C15H19N3S B15116870 3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B15116870
M. Wt: 273.4 g/mol
InChI Key: IPIIDJKXLDCGDT-UHFFFAOYSA-N
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Description

3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both piperazine and benzothiazole moieties in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 1,2-benzothiazole with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets in the body. It may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Piperazinyl)-1,2-benzisothiazole
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 1-(4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile)

Uniqueness

3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its specific structural features, which combine the properties of both piperazine and benzothiazole. This combination may result in distinct pharmacological activities and potential therapeutic applications that are not observed in similar compounds .

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

3-(4-but-3-enylpiperazin-1-yl)-1,2-benzothiazole

InChI

InChI=1S/C15H19N3S/c1-2-3-8-17-9-11-18(12-10-17)15-13-6-4-5-7-14(13)19-16-15/h2,4-7H,1,3,8-12H2

InChI Key

IPIIDJKXLDCGDT-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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